molecular formula C14H22O2 B14488372 2,2'-(Hexa-1,5-diene-2,5-diyl)bis(oxolane) CAS No. 63559-49-9

2,2'-(Hexa-1,5-diene-2,5-diyl)bis(oxolane)

Cat. No.: B14488372
CAS No.: 63559-49-9
M. Wt: 222.32 g/mol
InChI Key: OIHJRNHTMYONDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(Hexa-1,5-diene-2,5-diyl)bis(oxolane) is an organic compound that features a unique structure with two oxolane rings connected by a hexa-1,5-diene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Hexa-1,5-diene-2,5-diyl)bis(oxolane) typically involves the Cope rearrangement, a [3,3]-sigmatropic rearrangement of 1,5-dienes . The reaction is thermally induced and can be carried out at elevated temperatures, often around 300°C . The starting materials for this synthesis are usually 1,5-hexadiene derivatives, which undergo the rearrangement to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the Cope rearrangement and the availability of starting materials would be key factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Hexa-1,5-diene-2,5-diyl)bis(oxolane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The oxolane rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

2,2’-(Hexa-1,5-diene-2,5-diyl)bis(oxolane) has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2,2’-(Hexa-1,5-diene-2,5-diyl)bis(oxolane) primarily involves its ability to undergo the Cope rearrangement . This reaction is a concerted process where the π-bonds and σ-bonds are simultaneously broken and formed, leading to the formation of new chemical structures. The molecular targets and pathways involved in its biological activity are still being explored.

Comparison with Similar Compounds

Properties

CAS No.

63559-49-9

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

2-[5-(oxolan-2-yl)hexa-1,5-dien-2-yl]oxolane

InChI

InChI=1S/C14H22O2/c1-11(13-5-3-9-15-13)7-8-12(2)14-6-4-10-16-14/h13-14H,1-10H2

InChI Key

OIHJRNHTMYONDW-UHFFFAOYSA-N

Canonical SMILES

C=C(CCC(=C)C1CCCO1)C2CCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.